
Ravoxertinib
Overview
Description
Ravoxertinib, also known as GDC-0994, is an orally available inhibitor of extracellular signal-regulated kinase (ERK) with potential antineoplastic activity . Upon oral administration, Ravoxertinib inhibits both ERK phosphorylation and activation of ERK-mediated signal transduction pathways. This prevents ERK-dependent tumor cell proliferation and survival .
Molecular Structure Analysis
Ravoxertinib has a molecular formula of C21H18ClFN6O2 and a molecular weight of 440.9 g/mol . The IUPAC name for Ravoxertinib is 1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one .
Physical And Chemical Properties Analysis
Ravoxertinib has a molecular weight of 440.9 g/mol and a molecular formula of C21H18ClFN6O2 . The exact physical properties such as melting point, boiling point, and solubility are not specified in the available resources.
Scientific Research Applications
Treatment of BRAF-mutant Colorectal Cancer
Ravoxertinib has shown promise in the treatment of BRAF-mutant colorectal cancer. In a study, two patients with BRAF-mutant colorectal cancer had a confirmed partial response to the treatment with Ravoxertinib .
Inhibition of ERK1/2
Ravoxertinib is highly selective for ERK1 and ERK2, with biochemical potency of 1.1 nM and 0.3 nM, respectively . This makes it a valuable tool in research studies investigating the role of ERK1/2 in various biological processes and diseases.
Treatment of KRAS-mutant Tumors
Ravoxertinib has shown significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant human xenograft tumors in mice .
Combination Therapy Research
The data suggest that clinical investigation of Ravoxertinib with other rational combination partners is warranted . This opens up a new avenue of research into combination therapies involving Ravoxertinib.
Mechanism of Action
Target of Action
Ravoxertinib, also known as GDC-0994, is a potent and selective inhibitor of the extracellular signal-regulated kinases (ERK1 and ERK2) . These kinases are essential nodes within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Mode of Action
Ravoxertinib interacts with its targets, ERK1 and ERK2, by inhibiting their kinase activity . It has a biochemical potency of 1.1 nM for ERK1 and 0.3 nM for ERK2 . This interaction results in the inhibition of the RAS/RAF/MEK/ERK signaling cascade .
Biochemical Pathways
The primary pathway affected by Ravoxertinib is the RAS/RAF/MEK/ERK signaling cascade . This pathway is crucial for cell proliferation and survival, and its dysregulation is often associated with oncogenesis . By inhibiting ERK1/2, Ravoxertinib disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Result of Action
The molecular and cellular effects of Ravoxertinib’s action include significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice . In these models, pharmacodynamic biomarker inhibition of phospho-p90RSK correlates with potency in vitro and in vivo .
Action Environment
The efficacy and stability of Ravoxertinib can be influenced by various environmental factors. For instance, the presence of certain oncogenic mutations (such as in BRAF or RAS) can enhance the drug’s efficacy by increasing the activation of the RAS/RAF/MEK/ERK pathway . .
Safety and Hazards
Future Directions
Ravoxertinib is under investigation in clinical trials for its potential antineoplastic activity . The drug has shown promise in preclinical studies, but more research is needed to fully understand its efficacy and safety profile in humans . Future research may also explore the potential of Ravoxertinib in combination with other therapies to enhance its therapeutic effect .
properties
IUPAC Name |
1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUOCXOYPYGSKL-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1453848-26-4 | |
| Record name | Ravoxertinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453848264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ravoxertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RAVOXERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6AXV96CRH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



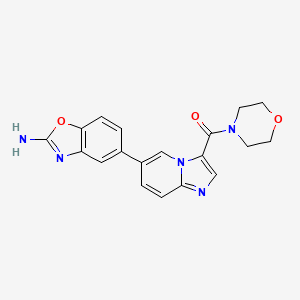


![1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B612134.png)
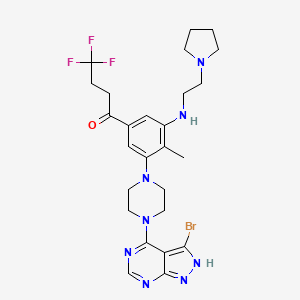
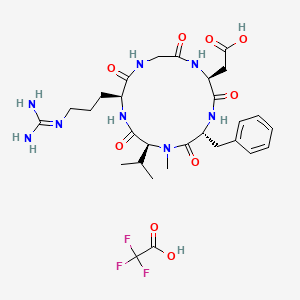

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

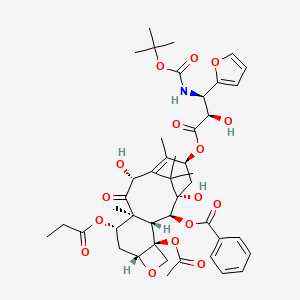
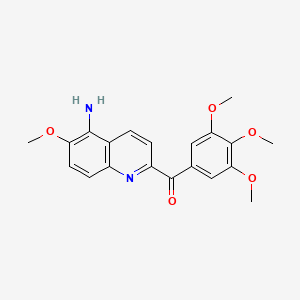
![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
